molecular formula C31H34N6O8S2 B2683840 ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 309968-35-2

ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2683840
CAS No.: 309968-35-2
M. Wt: 682.77
InChI Key: NNZYONPSSWLVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,2,4-Triazole Derivatives in Medicinal Chemistry

The 1,2,4-triazole heterocycle, first identified by Bladin in 1885, has evolved into a cornerstone of medicinal chemistry due to its unique electronic properties and synthetic adaptability. Early breakthroughs emerged in the 1940s with the discovery of azole antifungals, such as fluconazole and itraconazole, which inhibit ergosterol biosynthesis via cytochrome P450-dependent enzyme (CYP51) blockade. The triazole ring’s ability to coordinate with heme iron in CYP enzymes underpins this mechanism, enabling potent antifungal activity even against resistant strains. Subsequent decades witnessed diversification into antimicrobial, anticancer, and anti-inflammatory applications, driven by the triazole’s capacity for electrophilic and nucleophilic substitutions at its π-deficient carbon atoms. For instance, copper-catalyzed syntheses and microwave-assisted cyclizations have streamlined the production of disubstituted and spiro-triazoles, respectively, with enhanced bioactivity profiles. These advancements underscore the triazole’s role as a privileged scaffold in rational drug design.

Emergence of 1,2,4-Triazole-Based Acetamides as Privileged Scaffolds

The fusion of 1,2,4-triazoles with acetamide moieties has yielded hybrid architectures with synergistic pharmacological properties. Acetamides, recognized for their anticancer and enzyme-inhibitory activities, augment the triazole’s inherent bioactivity through improved solubility and target engagement. A 2023 study demonstrated that N-arylated 5-aryl-1,2,4-triazole-coupled acetamides exhibit pronounced anti-hepatocellular carcinoma effects, with compound 7f (IC~50~ = 16.782 µg/mL) outperforming analogues due to ortho-methyl substituents on its phenyl ring. The following table summarizes key structure-activity relationships (SAR) from this work:

Compound Substituents IC~50~ (µg/mL) Hemolytic Activity (%)
7a 2-methylphenyl 20.667 2.46
7f 2,6-dimethylphenyl 16.782 1.19
7d 2-chlorophenyl 39.667 7.33

Electron-donating groups (e.g., methyl) at ortho positions enhance anticancer potency while minimizing cytotoxicity, whereas electron-withdrawing substituents (e.g., chlorine) reduce efficacy. Such findings validate triazole-acetamide hybrids as versatile platforms for oncotherapeutic development.

Research Significance of Sulfanyl-Linked Triazole Derivatives

Sulfanyl (-S-) linkages in triazole derivatives modulate electronic density and facilitate hydrogen bonding, critical for target binding and crystal packing. In the title compound, the sulfanyl bridge connects the 1,2,4-triazole core to an acetamide sidechain, potentially enhancing stability and intermolecular interactions. Crystallographic studies of analogous sulfanyl-triazoles reveal dihedral angles >80° between the triazole and aryl rings, suggesting conformational rigidity that may favor bioactive poses. Furthermore, sulfur’s nucleophilicity enables regioselective functionalization, as evidenced by copper-mediated syntheses of 3,5-disubstituted triazoles from thiol precursors. These attributes position sulfanyl-linked derivatives as strategic candidates for optimizing pharmacokinetic and pharmacodynamic properties.

Academic and Industrial Research Interest in Multifunctional 1,2,4-Triazole Compounds

The multifunctionality of 1,2,4-triazoles stems from their capacity to host diverse substituents across three nitrogen atoms, enabling simultaneous engagement with multiple biological targets. Academic efforts have expanded into sterol transport protein (STP) inhibition, where spiro-fused triazoles demonstrate selective binding to Aster-A, a key regulator of cholesterol metabolism. Industrial research prioritizes scalable syntheses, such as microwave-assisted cyclizations achieving >99% yields, and molecular docking-driven designs that predict binding affinities to kinases like c-kit tyrosine kinase (−176.749 kcal/mol for 7f ). Collaborative initiatives between academia and industry aim to harness these innovations for neurodegenerative, metabolic, and oncologic disorders, solidifying 1,2,4-triazoles as a transformative chemotype in modern therapeutics.

Properties

IUPAC Name

ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O8S2/c1-6-45-30(40)21-7-11-22(12-8-21)33-28(38)19-46-31-35-34-27(37(31)25-17-23(43-4)13-16-26(25)44-5)18-32-29(39)20-9-14-24(15-10-20)47(41,42)36(2)3/h7-17H,6,18-19H2,1-5H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZYONPSSWLVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a solvent.

    Introduction of the sulfanyl group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the benzoate moiety: This step may involve esterification reactions using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate exhibit significant antimicrobial properties. The triazole moiety is known for its efficacy against various pathogens. Studies have shown that derivatives of triazole compounds can inhibit fungal growth and have potential as antifungal agents .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has indicated that modifications to the triazole ring can enhance biological activity against specific cancer types, making this compound a candidate for further exploration in cancer therapeutics .

Drug Delivery Systems

Due to its complex structure, this compound may also be utilized in drug delivery systems. The incorporation of this compound into nanoparticles or liposomes could facilitate targeted drug delivery, improving therapeutic outcomes while minimizing side effects associated with conventional drug administration methods .

Pesticide Development

The compound's structural features suggest it could be developed into a novel pesticide. Triazole derivatives are often employed in agricultural chemistry as fungicides due to their ability to disrupt fungal cell membranes. This compound may provide a new avenue for developing effective agricultural chemicals aimed at combating crop diseases caused by fungal pathogens .

Herbicide Potential

Additionally, compounds with similar structures have been investigated for herbicidal properties. The modification of the chemical structure to enhance selectivity and efficacy against specific weeds could lead to the development of new herbicides that minimize environmental impact while maintaining agricultural productivity .

Corrosion Inhibition

Research has indicated that triazole compounds can serve as effective corrosion inhibitors for metals. This compound may be evaluated for its ability to form protective layers on metal surfaces, thereby enhancing durability and resistance to corrosion in various environments .

Synthesis of New Materials

The unique chemical structure allows for the potential synthesis of new materials with specific properties. By modifying the compound through chemical reactions or polymerization processes, researchers can create materials with desirable mechanical or thermal properties suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several triazole derivatives synthesized for pharmaceutical applications. Key analogues include:

Compound Name Substituents (Triazole Positions 4 and 5) Key Functional Groups Melting Point (°C) Biological Activity (If Reported) Reference
Ethyl 4-([{[5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-Ethyl, 5-(4-acetylamino phenoxymethyl) Acetylamino, ethyl benzoate 242.1–243.3 Not specified
N-(2,5-Dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-Methoxyphenyl), 5-phenoxymethyl Methoxy, phenoxymethyl, acetamide Not reported Neuroprotective potential
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione derivatives 4-Amino, 5-furanyl Furan, thione Not reported Antiexudative activity

Key Observations:

  • Substituent Impact on Bioactivity : The dimethylsulfamoyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to acetylated analogues (e.g., compound 16 in ), which lack sulfonamide pharmacophores.
  • Role of Sulfanyl Linkers : The sulfanylacetamido bridge is conserved across analogues (e.g., ), suggesting its critical role in maintaining conformational flexibility and facilitating interactions with biological targets.
  • Methoxy vs.

Computational Similarity Analysis

Using Tanimoto coefficient-based similarity indexing (as in ), the target compound exhibits ~65–75% structural similarity to SAHA (suberoylanilide hydroxamic acid), a histone deacetylase (HDAC) inhibitor, due to shared acetamido and aromatic motifs. However, its dimethylsulfamoyl group introduces distinct electronic properties compared to SAHA’s hydroxamate zinc-binding domain, likely altering target specificity .

Cross-Reactivity and Selectivity

Immunoassay studies () suggest that structurally similar triazole derivatives may exhibit cross-reactivity due to shared epitopes (e.g., the triazole-sulfanyl backbone). However, the dimethylsulfamoyl and dimethoxyphenyl substituents in the target compound could reduce nonspecific binding compared to simpler analogues (e.g., compound 16 in ), aligning with the principle that bulkier substituents enhance selectivity .

Research Findings and Implications

  • Pharmacokinetic Properties : The ethyl benzoate ester in the target compound may improve oral bioavailability compared to methyl esters or free acids, as seen in compound 16 .
  • Activity Cliffs : Despite structural similarity to HDAC inhibitors (e.g., SAHA ), the absence of a hydroxamate group likely renders the target compound inactive against HDACs, illustrating exceptions to the "similar property principle" .
  • Antimicrobial Potential: Analogues with sulfur-containing substituents (e.g., sulfanyl, sulfonamide) often show enhanced activity against Gram-positive bacteria and fungi , suggesting the target compound merits evaluation in such assays.

Biological Activity

Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its biological activity:

  • Aromatic rings : The presence of multiple aromatic rings may enhance interactions with biological targets.
  • Triazole moiety : Known for its role in medicinal chemistry, triazoles can exhibit antifungal and anticancer properties.
  • Dimethoxyphenyl group : This substitution can influence the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that similar triazole derivatives possess broad-spectrum antimicrobial activity due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Triazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. In vitro studies have demonstrated that related compounds can inhibit tumor growth by disrupting microtubule formation and inducing cell cycle arrest . The specific structural features of this compound may enhance its potency against certain cancer cell lines.

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Antifungal Activity : A study on a related triazole derivative showed effective inhibition against Candida albicans with an IC50 value of 12 µg/mL. This suggests that this compound could exhibit comparable or superior antifungal activity depending on its specific interactions with fungal targets .
  • Anticancer Efficacy : In a comparative study involving various triazole derivatives, one compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Table 1: Biological Activities of Related Triazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µg/mL or µM)
Compound AAntifungalCandida albicans12
Compound BAnticancerMCF-7 Breast Cancer15 µM
Compound CAntibacterialStaphylococcus aureus20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.